molecular formula C9H5F3N2O B13710996 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Cat. No.: B13710996
M. Wt: 214.14 g/mol
InChI Key: BDGFBLOUHNUYNX-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole typically involves the reaction of 2-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)phenylhydrazine
  • 1,2,5-Oxadiazole derivatives

Uniqueness

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H

InChI Key

BDGFBLOUHNUYNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2)C(F)(F)F

Origin of Product

United States

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